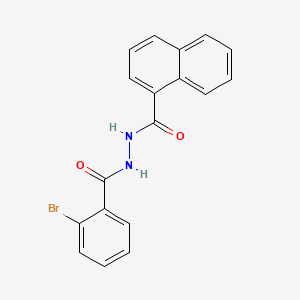
N'-(2-bromobenzoyl)naphthalene-1-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2-bromobenzoyl)naphthalene-1-carbohydrazide is an organic compound with the molecular formula C18H13BrN2O2 It belongs to the class of naphthalenecarboxamides, which are compounds containing a naphthalene moiety bearing a carboxylic acid amide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-bromobenzoyl)naphthalene-1-carbohydrazide typically involves the reaction of 2-bromobenzoyl chloride with naphthalene-1-carbohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for N’-(2-bromobenzoyl)naphthalene-1-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N’-(2-bromobenzoyl)naphthalene-1-carbohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrides.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.
Major Products Formed
Substitution Reactions: Substituted derivatives with different functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Corresponding oxides or hydrides.
Coupling Reactions: Complex polycyclic structures with extended conjugation.
科学的研究の応用
N’-(2-bromobenzoyl)naphthalene-1-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of N’-(2-bromobenzoyl)naphthalene-1-carbohydrazide involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the naphthalene moiety play crucial roles in its binding affinity and specificity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, or cell cycle regulation.
類似化合物との比較
Similar Compounds
N-(2-bromobenzoyl)indole: Shares the 2-bromobenzoyl group but has an indole moiety instead of naphthalene.
N-(2-bromobenzoyl)benzamide: Contains the 2-bromobenzoyl group with a benzamide moiety.
N-(2-bromobenzoyl)aniline: Features the 2-bromobenzoyl group with an aniline moiety.
Uniqueness
N’-(2-bromobenzoyl)naphthalene-1-carbohydrazide is unique due to its naphthalene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
73826-60-5 |
|---|---|
分子式 |
C18H13BrN2O2 |
分子量 |
369.2 g/mol |
IUPAC名 |
N'-(2-bromobenzoyl)naphthalene-1-carbohydrazide |
InChI |
InChI=1S/C18H13BrN2O2/c19-16-11-4-3-9-15(16)18(23)21-20-17(22)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H,(H,20,22)(H,21,23) |
InChIキー |
SYFZOPWQKVMOOJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NNC(=O)C3=CC=CC=C3Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


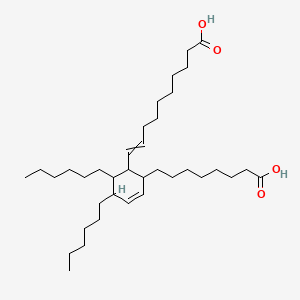
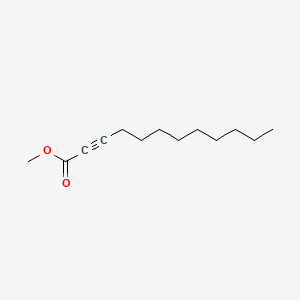


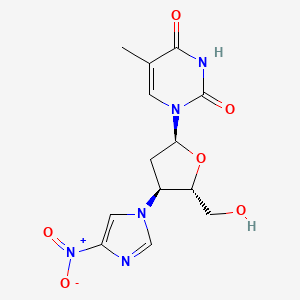
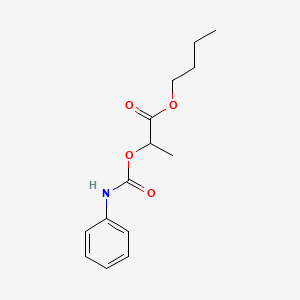

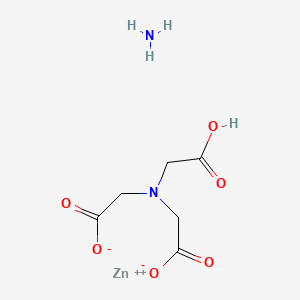
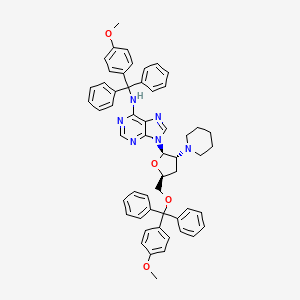

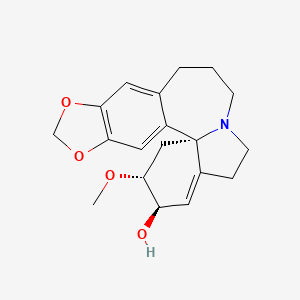

![2-[2-[(1-Oxo-2-propenyl)oxy]ethoxy]ethyl 2-(4-chlorobenzoyl)benzoate](/img/structure/B12795852.png)
![Docosanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis-](/img/structure/B12795854.png)
